molecular formula C24H33N3O2 B2586223 1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine CAS No. 2034557-77-0

1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine

Cat. No.: B2586223
CAS No.: 2034557-77-0
M. Wt: 395.547
InChI Key: RPGOWKWFFVRKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C24H33N3O2 and its molecular weight is 395.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Killing of Bacterial Persisters

Abstract : This research demonstrates that 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), identified from a chemical library, selectively targets bacterial persisters that withstand antibiotic treatments, without impacting normal antibiotic-sensitive cells. This finding marks a pioneering approach in eradicating bacterial persisters through the use of a single chemical agent, offering a new perspective in understanding persistence mechanisms (Kim et al., 2011).

Synthesis and Cardiovascular Effects

Abstract : A series of novel 1-substituted pyrrolidin-2-one and pyrrolidine compounds were synthesized and evaluated for their cardiovascular effects, including antiarrhythmic and antihypertensive properties, alongside their alpha(1)- and alpha(2)-adrenoceptors binding affinities. The study highlights the potential of compounds with a 3-(4-arylpiperazin-1-yl)propyl group, particularly 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, for significant antiarrhythmic and antihypertensive activities. This research suggests the importance of the 1-phenylpiperazine structure, especially with methoxy- or chloro- substituents, in mediating these cardiovascular effects (Malawska et al., 2002).

Radiolabeled Antagonists for Neurotransmission Studies

Abstract : The research focuses on [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F]p-MPPF, a new 5-HT1A antagonist used in studying serotonergic neurotransmission via positron emission tomography (PET). This comprehensive study includes aspects of chemistry, radiochemistry, animal and human data using PET, toxicity, and metabolism, highlighting the compound's utility in neurological research (Plenevaux et al., 2000).

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-28-24-9-5-6-22(20-24)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-29-23-7-3-2-4-8-23/h2-9,20-21H,10-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGOWKWFFVRKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.